molecular formula C3H4N2OS B2666037 2-Isothiocyanatoacetamide CAS No. 145518-36-1

2-Isothiocyanatoacetamide

Cat. No. B2666037
CAS RN: 145518-36-1
M. Wt: 116.14
InChI Key: LXDZRHJIMQYSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isothiocyanatoacetamide is a useful research chemical . It has a molecular weight of 116.14 and a molecular formula of C3H4N2OS . The IUPAC name is N-isopropyl-2-isothiocyanatoacetamide .


Synthesis Analysis

Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines . This method converts isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .


Molecular Structure Analysis

The molecular structure of 2-Isothiocyanatoacetamide can be represented by the canonical SMILES string: C(C(=O)N)N=C=S . The InChI code is InChI=1S/C3H4N2OS/c4-3(6)1-5-2-7/h1H2,(H2,4,6) .

Scientific Research Applications

Anticarcinogenic Activities

  • Isothiocyanates, including 2-Isothiocyanatoacetamide derivatives, exhibit anticarcinogenic activities. They have been found to protect against tumor development in various organs such as the liver, lung, mammary gland, forestomach, and esophagus. This protective effect is likely due to suppression of carcinogen activation and induction of Phase 2 enzymes like glutathione transferases, which detoxify electrophilic metabolites and prevent DNA damage (Zhang & Talalay, 1994).

Antimicrobial Applications

  • Isothiocyanates have shown promising results as antimicrobial agents. Studies demonstrate their effectiveness against bacteria like methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for isothiocyanates to be used in combating antibiotic-resistant infections (Dias, Aires, & Saavedra, 2014).

Chemopreventive and Health Effects

  • These compounds are also known for their chemopreventive activities against chronic-degenerative diseases, including cancer, cardiovascular diseases, and neurodegeneration. Their ability to modify proteins is a key mechanism underlying their biological activity. However, their genotoxicity should be carefully considered, especially at high concentrations, to avoid potential health risks (Fimognari et al., 2012).

Applications in Drug Synthesis

  • Isothiocyanates are used in the synthesis of various pharmacological compounds. For example, they have been employed in the synthesis of novel thiazole, pyridone, and chromene derivatives with potential antimicrobial properties (Darwish et al., 2014).

Role in Sensory Processing

  • Research indicates that isothiocyanates might affect sensory processing in the cortex under general anesthetic conditions. This suggests their potential influence on neuronal activity and sensory signal processing, which could have implications in neuroscience research (Lissek et al., 2016).

properties

IUPAC Name

2-isothiocyanatoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS/c4-3(6)1-5-2-7/h1H2,(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDZRHJIMQYSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isothiocyanatoacetamide

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